molecular formula C12H12FNO2S2 B10926414 N-(2,6-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide

N-(2,6-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10926414
M. Wt: 285.4 g/mol
InChI Key: UOUSKNXOMMUYSY-UHFFFAOYSA-N
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Description

N~2~-(2,6-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a thiophene ring, a fluorine atom, and a sulfonamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2,6-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N~2~-(2,6-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N2-(2,6-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication. This leads to the antimicrobial activity of the compound.

Comparison with Similar Compounds

  • N-(2,6-Dimethylphenyl)formamide
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Comparison: N2-(2,6-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide is unique due to the presence of the fluorine atom and the thiophene ring, which are not found in the similar compounds listed above. These structural differences contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C12H12FNO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO2S2/c1-8-4-3-5-9(2)12(8)14-18(15,16)11-7-6-10(13)17-11/h3-7,14H,1-2H3

InChI Key

UOUSKNXOMMUYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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